molecular formula C8H11NO2S2 B5553295 ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate

ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate

Cat. No. B5553295
M. Wt: 217.3 g/mol
InChI Key: AEHJWTJQWILCQF-UHFFFAOYSA-N
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Description

Ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate is a compound of interest in organic and medicinal chemistry due to its thiazole core, a common motif in various biologically active molecules. The compound represents a significant area of study for its potential applications in chemical synthesis and drug development, focusing on its unique chemical and physical properties.

Synthesis Analysis

The synthesis of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate and related compounds often involves multi-component reactions, providing a versatile approach to constructing complex molecules efficiently. For example, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized from reactions of benzothiazole derivatives in good yields, highlighting the adaptability of thiazole-based synthesis strategies (Nassiri & Milani, 2020).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of thiazole derivatives, such as the determination of the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate. This method elucidates the non-planar geometry and intermolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and interactions (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds with potential anti-inflammatory and antimicrobial activities. The reactivity of thiazole derivatives towards different reagents leads to the formation of novel compounds, underscoring the chemical versatility of thiazole cores (Karabasanagouda et al., 2008).

Physical Properties Analysis

The physical properties of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate derivatives, such as solubility, melting point, and stability, are essential for their application in chemical synthesis. For instance, the thermal stability and melting point of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate were assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability above 249.8°C (El Foujji et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for forming hydrogen bonds, are pivotal for the application of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate in synthesis. These properties are often explored through computational methods like density functional theory (DFT), providing insights into the molecule's behavior in chemical reactions (Haroon et al., 2018).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate serves as a key precursor in the synthesis of a variety of thiazole derivatives with potential antimicrobial properties. For instance, it has been used in the synthesis of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles, which were evaluated for their anti-inflammatory, antibacterial, and antifungal activities against pathogenic strains and fungi. The compounds exhibited promising results, showcasing the utility of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate in developing new antimicrobial agents (Karabasanagouda et al., 2008).

Antioxidant and Antimicrobial Derivatives

Another research application includes the microwave-assisted synthesis of thiazolopyrimidine derivatives, which demonstrated moderate to good antioxidant and antimicrobial activities. This synthesis approach emphasizes the role of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate in the preparation of biologically active compounds, potentially useful in pharmaceutical development (Youssef & Amin, 2012).

Enzyme Inhibition for Therapeutic Applications

Furthermore, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed significant enzyme inhibition activities, particularly against α-glucosidase and β-glucosidase. This suggests potential therapeutic applications for managing conditions such as diabetes, where enzyme inhibition plays a crucial role in controlling blood sugar levels. The research underlines the versatility and potential of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate in contributing to the discovery of new therapeutic agents (Babar et al., 2017).

Heterocyclic Synthesis for Diverse Applications

Ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate is also instrumental in heterocyclic synthesis, leading to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have a broad range of applications, including as intermediates in pharmaceutical synthesis and in materials science. The ability to generate diverse heterocyclic structures from ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate showcases its importance in chemical research and development (Mohareb et al., 2004).

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including “ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate”, to explore their potential as therapeutic agents. Further studies are also needed to understand their mechanism of action and to evaluate their safety and efficacy.

properties

IUPAC Name

ethyl 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-3-11-7(10)5-13-8-9-6(2)4-12-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJWTJQWILCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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